2-Benzylidenecyclohexanone
Overview
Description
2-Benzylidenecyclohexanone is an organic compound characterized by a benzylidene group attached to a cyclohexanone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylidenecyclohexanone can be synthesized through the aldol condensation reaction between benzaldehyde and cyclohexanone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction proceeds as follows:
Cyclohexanone+BenzaldehydeNaOHthis compound+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid-supported catalysts can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidenecyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylidenecyclohexanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexanone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens, nitrating agents
Major Products:
Oxidation: Benzylidenecyclohexanone derivatives
Reduction: Cyclohexanone derivatives
Substitution: Functionalized benzylidenecyclohexanone compounds
Scientific Research Applications
2-Benzylidenecyclohexanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-Benzylidenecyclohexanone involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The benzylidene group can participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
(Z)-2-Benzylidenecyclohexanone: The cis isomer of 2-Benzylidenecyclohexanone, differing in the spatial arrangement of the benzylidene group.
2-Benzylcyclohexanone: Lacks the double bond in the benzylidene group, resulting in different reactivity and applications.
Benzylideneacetone: A structurally similar compound with a different ring system, used in similar synthetic applications.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical properties and reactivity compared to its cis isomer and other related compounds. This configuration influences its stability and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses.
Properties
IUPAC Name |
(2E)-2-benzylidenecyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDPHYIZVFJQCD-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-15-8, 5682-83-7 | |
Record name | Cyclohexanone, 2-(phenylmethylene)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-benzylidenecyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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